molecular formula C22H23N5O2 B14989824 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14989824
M. Wt: 389.4 g/mol
InChI Key: VRVBEDIFEHZHIW-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of both indole and triazole moieties in the structure suggests potential biological activity, making it a candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring This reaction is often catalyzed by copper (Cu(I)) under mild conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of indole and triazole moieties, which confer a distinct set of chemical and biological properties. This combination is relatively rare and offers a unique platform for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-14-7-8-17(11-15(14)2)27-25-20(13-28)21(26-27)22(29)23-10-9-16-12-24-19-6-4-3-5-18(16)19/h3-8,11-12,24,28H,9-10,13H2,1-2H3,(H,23,29)

InChI Key

VRVBEDIFEHZHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)CO)C

Origin of Product

United States

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